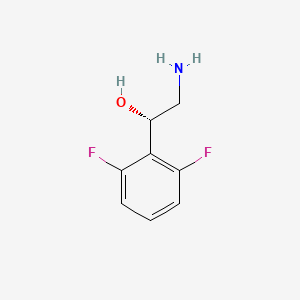

(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol . This name reflects:

- The phenyl ring substituted with fluorine atoms at the 2nd and 6th positions.

- The ethan-1-ol backbone, where the hydroxyl (-OH) group is attached to the first carbon.

- The amino group (-NH2) on the second carbon of the ethanol chain.

- The (1S) stereochemical designation, indicating the absolute configuration at the chiral center (carbon 1).

Structural Representation :

- The benzene ring has fluorine atoms at positions 2 and 6.

- The hydroxyl group is bonded to carbon 1 of the ethanol chain, which is directly attached to the aromatic ring.

- The amino group resides on carbon 2 of the ethanol chain.

- The chiral center at carbon 1 adopts an S configuration due to the priority order of substituents (OH > C6H3F2 > CH2NH2 > H) under Cahn-Ingold-Prelog rules.

CAS Registry Numbers and Synonyms

CAS Registry Number :

Synonyms :

These aliases are commonly used in industrial and academic contexts, though the IUPAC name remains the standard for unambiguous identification.

Molecular Formula and Weight Analysis

Molecular Formula :

- C8H9F2NO

Molecular Weight :

| Component | Contribution to Molecular Weight |

|---|---|

| Carbon (C8) | 96.10 g/mol (12.01 × 8) |

| Hydrogen (H9) | 9.07 g/mol (1.01 × 9) |

| Fluorine (F2) | 38.00 g/mol (19.00 × 2) |

| Nitrogen (N1) | 14.01 g/mol |

| Oxygen (O1) | 16.00 g/mol |

The formula distinguishes this compound from analogs such as (1S)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol (CAS: 1568201-93-3), which has a distinct fluorine substitution pattern.

Stereochemical Designation and Chiral Center Configuration

The compound’s chiral center at carbon 1 arises from the tetrahedral bonding of four distinct groups:

- Hydroxyl (-OH)

- 2,6-Difluorophenyl group

- Aminoethyl (-CH2NH2)

- Hydrogen (-H)

Configuration Determination :

- Assign priorities: OH (1) > C6H3F2 (2) > CH2NH2 (3) > H (4).

- Orient the molecule so the lowest-priority group (H) faces away.

- The remaining groups (OH → C6H3F2 → CH2NH2) form a counterclockwise sequence, yielding the S configuration .

Implications of Chirality :

Properties

Molecular Formula |

C8H9F2NO |

|---|---|

Molecular Weight |

173.16 g/mol |

IUPAC Name |

(1S)-2-amino-1-(2,6-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H9F2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m1/s1 |

InChI Key |

RRHQXTUNHJLDMM-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)[C@@H](CN)O)F |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CN)O)F |

Origin of Product |

United States |

Preparation Methods

Reduction of 2,6-Difluoroacetophenone

The primary synthetic approach involves the reduction of 2,6-difluoroacetophenone to the corresponding amino alcohol. This method typically proceeds via:

- Starting Material: 2,6-difluoroacetophenone

- Amination Source: Ammonia or suitable amine source

- Reducing Agents: Sodium borohydride (NaBH4) or catalytic hydrogenation

- Solvents: Polar protic solvents such as ethanol or methanol

- Conditions: Room temperature for NaBH4 reductions; elevated hydrogen pressure for catalytic hydrogenation

This reaction converts the ketone group to a β-amino alcohol with the introduction of the amino group via reductive amination pathways. The process can be represented as:

$$

\text{2,6-difluoroacetophenone} + \text{NH}_3 + \text{reducing agent} \rightarrow (1S)-2\text{-amino-1-(2,6-difluorophenyl)ethan-1-ol}

$$

Catalytic Hydrogenation

Industrial-scale synthesis often employs catalytic hydrogenation:

- Catalyst: Palladium on carbon (Pd/C) or other metal catalysts

- Hydrogen Source: Molecular hydrogen (H₂) under pressure

- Reaction Conditions: Controlled temperature (typically 25–50°C), hydrogen pressure (1–5 atm)

- Advantages: High yield, scalability, and potential for stereoselective control with chiral catalysts

This method facilitates efficient reduction of 2,6-difluoroacetophenone in the presence of ammonia or amine, yielding the target amino alcohol with high purity.

Chiral Control and Enantiomeric Purity

Achieving the (1S) stereochemistry is crucial for biological activity:

- Chiral Pool Approach: Using chiral precursors such as (2,6-difluorophenyl)glycidol

- Chiral Catalysts: Employing chiral ligands (e.g., Ru-BINAP complexes) during hydrogenation to induce stereoselectivity

- Analytical Monitoring: Enantiomeric excess (ee) assessed via chiral HPLC or polarimetry to ensure stereochemical integrity

Reaction parameters such as temperature, solvent polarity, and hydrogen pressure significantly influence enantiomeric purity. Polar solvents stabilize transition states, enhancing stereoselectivity.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature | 20–50°C | Higher temperatures can increase rate but may reduce stereoselectivity |

| Hydrogen Pressure | 1–5 atm | Higher pressure improves reduction efficiency |

| Solvent | Ethanol, Methanol, or DMSO | Polar solvents improve solubility and reaction kinetics |

| Catalyst | Pd/C, Ru-BINAP (for chiral control) | Catalysts influence yield and stereochemistry |

| Reducing Agent | NaBH4 (lab scale), H2 (industrial) | NaBH4 suitable for lab synthesis; H2 preferred industrially |

Industrial Production Techniques

- Continuous Flow Reactors: Employed to maximize yield, purity, and safety while minimizing waste

- Catalyst Recycling: Metal catalysts such as Pd/C are reused to reduce costs

- Process Control: Automated systems regulate temperature, pressure, and reactant feed rates for consistent product quality

Characterization and Validation

- X-ray Crystallography: Confirms absolute configuration and hydrogen bonding interactions between hydroxyl and amino groups

- NMR Spectroscopy: ^19F-NMR elucidates fluorine environments; ^1H-NMR coupling constants confirm stereochemistry

- Computational Studies: Density functional theory (DFT) and molecular docking validate experimental findings and predict reactivity

Summary Table of Preparation Methods

| Method | Starting Material | Reducing Agent/Catalyst | Solvent | Conditions | Scale | Notes |

|---|---|---|---|---|---|---|

| NaBH4 Reduction | 2,6-difluoroacetophenone | Sodium borohydride | Ethanol/Methanol | Room temperature | Laboratory | Simple, moderate stereocontrol |

| Catalytic Hydrogenation | 2,6-difluoroacetophenone | Pd/C, Ru-BINAP (chiral) | Ethanol/Methanol | 25–50°C, 1–5 atm H2 | Industrial | High yield, scalable, stereoselective with chiral catalysts |

| Chiral Pool Synthesis | (2,6-difluorophenyl)glycidol | Chiral catalysts | Polar solvents | Controlled temperature | Laboratory/Industrial | High enantiomeric excess |

Research Findings and Applications

Studies demonstrate that the fluorine substitution pattern enhances metabolic stability and biological activity, making this compound valuable in pharmaceutical research. The preparation methods outlined provide routes to obtain the compound with high purity and stereochemical fidelity necessary for drug development and biochemical studies.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

Reduction: Further reduction can convert the amino group to a primary amine.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces primary amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound is recognized for its potential in developing pharmaceutical agents. It serves as a key intermediate in synthesizing various bioactive molecules. Its structural features allow for modifications that can enhance biological activity against specific targets, such as enzymes and receptors involved in diseases like cancer and diabetes .

Case Study: Antidiabetic Agents

Research has demonstrated that derivatives of (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol exhibit promising antidiabetic properties. For instance, compounds synthesized from this amine have shown effectiveness in modulating insulin sensitivity and glucose metabolism in preclinical models .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a building block for constructing complex organic molecules. Its chiral nature allows chemists to create enantiomerically pure compounds essential for various applications in pharmaceuticals and agrochemicals .

Synthetic Pathways

The synthesis typically involves the reduction of corresponding ketones or aldehydes followed by amination processes. This versatility makes it an attractive option for chemists looking to develop new compounds with specific functionalities .

Material Science

Polymer Chemistry

The compound has been explored in polymer chemistry as a potential additive to enhance the properties of polymers. Its fluorinated phenyl group can improve thermal stability and chemical resistance of polymeric materials .

Case Study: Coatings and Adhesives

Research indicates that incorporating this compound into coatings and adhesives can significantly enhance their performance characteristics, such as adhesion strength and durability under harsh conditions .

Biochemical Probes

Investigating Enzyme Mechanisms

In biochemical research, this compound has been studied as a probe to investigate enzyme mechanisms. Its ability to interact with specific enzymes allows researchers to elucidate the roles of these enzymes in metabolic pathways .

Toxicological Studies

Safety Assessments

Given its structural properties, there is ongoing research into the toxicological effects of this compound and its derivatives. Understanding the safety profile is crucial for its application in consumer products and pharmaceuticals .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical Development | Key intermediate for bioactive molecules; potential antidiabetic agents |

| Organic Synthesis | Building Block for Complex Molecules | Chiral nature aids in creating enantiomerically pure compounds |

| Material Science | Polymer Chemistry | Enhances thermal stability and chemical resistance |

| Biochemical Probes | Investigating Enzyme Mechanisms | Used to study enzyme interactions in metabolic pathways |

| Toxicological Studies | Safety Assessments | Ongoing research on toxicity profiles for consumer safety |

Mechanism of Action

The mechanism by which (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : (1S)-2-amino-1-(4-fluorophenyl)ethanol (C₈H₁₀FNO; MW 167.17 g/mol)

- Key Differences: Fluorine substitution at the 4-position instead of 2,6-difluoro. Reduced steric hindrance and altered electronic effects due to mono-fluorination. Implications: The single fluorine may decrease metabolic stability compared to the 2,6-difluoro analog, as para-substitution is less effective at blocking cytochrome P450-mediated oxidation .

Compound B : 1-(2,6-difluorophenyl)ethanol (C₈H₈F₂O; MW 158.15 g/mol, CAS 87327-65-9)

- Key Differences: Lacks the amino group at the β-position. Implications: The absence of the amino group limits its utility in forming salt derivatives or interacting with biological targets via amine-mediated interactions .

Compound C : (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (C₈H₇Cl₂FOH; MW 209.04 g/mol)

- Key Differences :

- Chlorine atoms replace fluorines at the 2- and 6-positions, with an additional fluorine at the 3-position.

- Higher molecular weight and increased lipophilicity (Cl > F in hydrophobic interactions).

- Implications : Chlorine substitution may enhance binding affinity to hydrophobic pockets in proteins but could also increase toxicity risks .

Compound D : 2-Amino-2-(2,6-difluorophenyl)acetonitrile (C₈H₆F₂N₂; MW 176.15 g/mol, CAS 926233-91-2)

- Key Differences :

Compound E : (1S)-1-(2-bromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol (C₈H₅BrF₄O; MW 273.02 g/mol, CAS 1932782-10-9)

- Key Differences: Bromine at the 2-position and trifluoromethyl group on the ethanol moiety. Significantly higher molecular weight and steric bulk.

Biological Activity

(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol, also known as 2-amino-1-(2,6-difluorophenyl)ethanol, is an organic compound with significant biological activity attributed to its structural features. The compound contains an amino group and a hydroxyl group, which facilitate interactions with various biological targets. Its molecular formula is , and it has a molar mass of approximately 173.16 g/mol.

Structural Characteristics

The unique structure of this compound includes:

- Chiral Center : This contributes to its potential specificity in biological interactions.

- Difluorophenyl Moiety : Enhances lipophilicity and binding affinity to biological receptors.

The biological activity of this compound is primarily due to its ability to form hydrogen bonds through its amino and hydroxyl groups. These interactions can modulate enzyme or receptor activity, making it a candidate for pharmacological studies. The difluorophenyl group further enhances the compound's binding affinity and specificity towards certain biological targets, which is crucial for drug design and development.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological effects, including:

- Enzyme Inhibition : The compound's ability to bind to enzymes suggests potential use as an inhibitor in biochemical pathways.

- Receptor Modulation : It may interact with specific receptors, influencing cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 2-Amino-1-(2,4-difluorophenyl)ethanol | Two fluorine atoms at different positions | Moderate antitumor activity |

| 2-Amino-1-(3,5-difluorophenyl)ethanol | Fluorine substitutions on different phenyl positions | Inhibitory effects on certain enzymes |

| 2-Amino-1-(2,6-dichlorophenyl)ethanol | Substituted with chlorine instead of fluorine | Antimicrobial effects |

The presence of fluorine in these compounds generally enhances their stability and lipophilicity compared to non-fluorinated analogs, leading to improved biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.